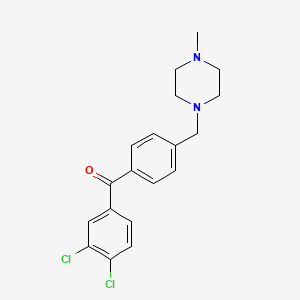

3,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Descripción

3,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone is a halogenated benzophenone derivative characterized by a dichlorinated aromatic ring and a 4-methylpiperazinylmethyl substituent at the para-position of the second phenyl group. Its molecular formula is C19H18Cl2N2O, with a molecular weight of 361.27 g/mol (CAS: 898763-27-4) . The compound’s structural features—chlorine atoms at positions 3 and 4 of the first phenyl ring and a piperazine-linked methyl group on the second ring—impart distinct electronic and steric properties. These modifications are often engineered to enhance binding affinity to biological targets, such as enzymes or receptors, while modulating solubility and stability .

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUBHLPWRJSTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642995 | |

| Record name | (3,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-27-4 | |

| Record name | (3,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzophenone and 4-methylpiperazine.

Reaction: The 3,4-dichlorobenzophenone is reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

Medicine:

Drug Development: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

Material Science:

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating their activity. The compound may also interact with enzymes involved in metabolic pathways, leading to alterations in cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzophenone derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent type, position, and electronic effects. Below is a comparative analysis of 3,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone with structurally related compounds:

Pharmacological and Physicochemical Differences

- Antifungal Activity: The n-propyl-substituted analogue (3,4-dichloro-4'-n-propylbenzophenone) demonstrated efficacy against Fusarium oxysporum due to its lipophilic side chain, which enhances membrane penetration . In contrast, the piperazinylmethyl group in the target compound may favor interactions with fungal enzymes via hydrogen bonding .

- Solubility and LogP : Fluorinated derivatives (e.g., 3,4-difluoro analogue) exhibit lower logP values (~2.1) compared to chlorinated counterparts (~2.6), improving aqueous solubility but reducing cell permeability .

- Photostability: Benzophenones with electron-withdrawing groups (e.g., Cl, NO₂) show higher photostability under UV light. For instance, 2,4-dichloro-4'-nitrodiphenylether (a structurally related diphenyl ether) resists photodegradation due to strong C-Cl and nitro group conjugation .

Actividad Biológica

3,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898763-27-4) is a synthetic organic compound notable for its diverse biological activities. This compound contains a benzophenone core structure, which is known for its applications in pharmaceuticals and agrochemicals. The presence of the dichloro and piperazine substituents enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H18Cl2N2O. The compound features:

- Dichloro groups at the 3 and 4 positions on the benzophenone moiety.

- A piperazine ring substituted at the para position with a methyl group.

| Property | Value |

|---|---|

| Molecular Weight | 335.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not provided |

The biological activity of this compound is linked to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to modulate biochemical pathways effectively.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by highlighted its efficacy against various bacterial strains, suggesting a potential application as an antibacterial agent.

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The compound's mechanism may involve the induction of apoptosis in malignant cells, although detailed pathways require further elucidation.

Neuropharmacological Effects

The piperazine moiety suggests potential neuropharmacological effects. Preliminary studies indicate that this compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against specific bacteria |

| Anticancer | Induces apoptosis in cancer cells |

| Neuropharmacological | Modulates neurotransmitter activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study published in Journal of Medicinal Chemistry found that derivatives of benzophenone, including this compound, showed enhanced antimicrobial activity compared to non-chlorinated analogs. The introduction of chlorine atoms was noted to increase membrane permeability in bacterial cells.

- Anticancer Research : In a study focused on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer properties.

- Neuropharmacology : Research published in Neuroscience Letters explored the effects of this compound on serotonin receptors. It was found to act as a partial agonist at certain receptor subtypes, suggesting potential applications in mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.